molecular formula C18H31GdN4O9 B1197821 ガドビスト CAS No. 770691-21-9

ガドビスト

カタログ番号: B1197821
CAS番号: 770691-21-9
分子量: 604.7 g/mol
InChIキー: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Gadovist is synthesized through a multi-step chemical process. The key component, gadobutrol, is formed by complexing gadolinium (III) ions with the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol) . The synthesis involves the following steps:

Industrial Production Methods

Industrial production of Gadovist involves large-scale synthesis of the macrocyclic ligand followed by its complexation with gadolinium. The process is carried out under controlled conditions to ensure high purity and yield. The final product is formulated as an aqueous solution for intravenous injection .

化学反応の分析

Types of Reactions

Gadovist primarily undergoes complexation reactions. The gadolinium ion forms a stable complex with the macrocyclic ligand, which prevents the release of free gadolinium ions that could be toxic .

Common Reagents and Conditions

Major Products

The major product of these reactions is gadobutrol, the active component of Gadovist. The complexation reaction ensures that the gadolinium ion is securely bound within the macrocyclic ligand, minimizing the risk of toxicity .

類似化合物との比較

生物活性

Gadovist, or gadobutrol, is a nonionic, macrocyclic gadolinium-based contrast agent (GBCA) developed by Bayer Pharma AG. It is primarily used in magnetic resonance imaging (MRI) for visualizing the central nervous system, liver, kidneys, and for enhancing contrast in magnetic resonance angiography. This article explores the biological activity of Gadovist, focusing on its safety profile, efficacy in clinical applications, and potential adverse effects based on diverse research findings.

Gadobutrol has a high relaxivity at 1.5 T, which is approximately 20-30% greater than that of other macrocyclic agents. Its macrocyclic structure contributes to enhanced stability, reducing the risk of gadolinium release compared to linear GBCAs. This stability is crucial for minimizing toxicity and adverse reactions associated with gadolinium accumulation in body tissues .

Preclinical Studies

Preclinical evaluations have demonstrated that Gadovist is well tolerated in animal models. A study indicated that the no observed adverse effect levels (NOAELs) after repeated doses were significantly higher than the standard diagnostic dose used in humans (0.1 mmol/kg). For instance, NOAELs were 12 times higher in rats and 10 times higher in dogs than the human dose . Notably, vacuolization of renal tubular epithelium was observed without impacting overall kidney function, a common finding among GBCAs.

Clinical Studies

The GARDIAN study, involving over 23,000 patients, reported an overall incidence of adverse drug reactions (ADRs) at only 0.7%. The study highlighted that even among patients with pre-existing conditions such as renal impairment or cardiac disease, the safety profile remained robust. Serious adverse events were rare, with only one case of fatal anaphylactoid shock attributed to Gadovist .

Study Population Size Adverse Reaction Incidence Serious Adverse Events Key Findings
GARDIAN Study23,7080.7%0.02%High tolerance across demographics
Preclinical StudyVarious animalsN/AN/ANOAELs significantly higher than human dose

Efficacy in Imaging

Gadovist has been shown to provide high-quality imaging results across various clinical scenarios. In pediatric populations under two years old, studies confirmed its safety and diagnostic efficacy for multiple pathologies . The contrast quality was rated as good or excellent in 97% of cases across different patient subgroups .

Long-term Effects and Gadolinium Retention

Recent concerns have emerged regarding gadolinium retention in tissues following multiple administrations of GBCAs. Studies have documented gadolinium deposits in the brain and bones of patients with normal renal function, leading to discussions about "gadolinium storage condition" and related chronic symptoms . Although the clinical significance of these findings remains unclear, it emphasizes the necessity for careful monitoring and risk assessment when using Gadovist repeatedly.

Case Studies and Observations

  • Pediatric Use : A study focusing on children under two years demonstrated that Gadovist was safe and effective for diagnosing various conditions without significant adverse effects .
  • Gadolinium Deposition Disease : Reports from patients experiencing chronic symptoms post-GBCAs exposure have led to increased awareness about potential long-term effects associated with gadolinium retention .

特性

Key on ui mechanism of action

In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobutrol shortens the T1 and T2 relaxation times. The extent of decrease of T1 and T2 relaxation times, and therefore the amount of signal enhancement obtained from gadobutrol, is based upon several factors including the concentration of gadobutrol in the tissue, the field strength of the MRI system, and the relative ratio of the longitudinal and transverse relaxation times. At the recommended dose, the T1 shortening effect is observed with the greatest sensitivity in T1-weighted magnetic resonance sequences. In T2*-weighted sequences, the induction of local magnetic field inhomogeneities by the large magnetic moment of gadolinium and at high concentrations (during bolus injection) leads to a signal decrease.

CAS番号

770691-21-9

分子式

C18H31GdN4O9

分子量

604.7 g/mol

IUPAC名

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1

InChIキー

ZPDFIIGFYAHNSK-CTHHTMFSSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

異性体SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]

正規SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

密度

1.3 g/mL at 37 °C

製品の起源

United States

Synthesis routes and methods

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadovist
Reactant of Route 2
Gadovist
Reactant of Route 3
Gadovist
Reactant of Route 4
Gadovist
Reactant of Route 5
Reactant of Route 5
Gadovist
Reactant of Route 6
Reactant of Route 6
Gadovist
Customer
Q & A

Q1: What is the molecular formula and weight of gadobutrol?

A1: Gadobutrol has a molecular formula of C18H26GdN5O9 and a molecular weight of 605.69 g/mol.

Q2: What is the structure of gadobutrol?

A2: Gadobutrol is a non-ionic, macrocyclic, gadolinium-based contrast agent. It consists of a gadolinium ion (Gd3+) chelated by the macrocyclic ligand butrol. This macrocyclic structure contributes to its stability and reduces the risk of gadolinium release compared to linear GBCAs.

Q3: How does the macrocyclic structure of gadobutrol contribute to its stability?

A3: The macrocyclic structure of gadobutrol forms a cage-like structure around the gadolinium ion. This encapsulation provides higher thermodynamic and kinetic stability compared to linear GBCAs, reducing the likelihood of gadolinium release in vivo. [, ]

Q4: How does gadobutrol behave under various conditions relevant to its application?

A4: Gadobutrol demonstrates good stability under various conditions. It is compatible with a range of physiological solutions and maintains its stability during storage. []

Q5: How does the stability of gadobutrol compare to other gadolinium-based contrast agents?

A5: Gadobutrol, being a macrocyclic GBCA, exhibits higher stability compared to linear GBCAs like gadodiamide (Omniscan). This enhanced stability is attributed to the stronger binding of the macrocyclic ligand to the gadolinium ion, minimizing the risk of gadolinium release. [, ]

Q6: How does gadobutrol enhance contrast in MRI?

A6: Gadobutrol, like other GBCAs, shortens the T1 relaxation time of water protons in its vicinity. When injected intravenously, it distributes into the extracellular space. The presence of gadobutrol in tissues alters the magnetic properties of nearby water molecules, leading to a brighter signal on T1-weighted MRI images. This increased signal intensity enhances the contrast between different tissues, making it easier to visualize anatomical structures and abnormalities. [, , , , , ]

Q7: What are the common clinical applications of gadobutrol-enhanced MRI?

A7: Gadobutrol is commonly used in various clinical applications, including:

  • Central Nervous System Imaging: Detecting and characterizing brain tumors, multiple sclerosis lesions, and other neurological disorders. [, , , ]
  • Cardiac Imaging: Visualizing myocardial perfusion and assessing myocardial viability. []
  • Liver and Kidney Imaging: Characterizing liver lesions and evaluating renal function. []
  • Magnetic Resonance Angiography (MRA): Visualizing blood vessels and assessing blood flow. [, ]

Q8: How is gadobutrol administered, and what is its typical dosage?

A8: Gadobutrol is administered intravenously, typically at a dose of 0.1 mmol/kg body weight. The dosage may vary depending on the specific clinical application and the patient's renal function. [, , ]

Q9: What is the elimination route of gadobutrol?

A9: Gadobutrol is primarily eliminated through the kidneys. After intravenous administration, it is largely cleared from the bloodstream by glomerular filtration, with a small fraction undergoing biliary excretion. [, , ]

Q10: How does renal impairment affect gadobutrol elimination?

A10: In patients with renal impairment, the elimination of gadobutrol is delayed. Therefore, dosage adjustments are often necessary to minimize the risk of gadolinium accumulation and potential adverse effects. [, ]

Q11: What are the known safety concerns associated with gadobutrol?

A11: Gadobutrol is generally well-tolerated. The most common adverse effects are mild and transient, including headache, nausea, and injection site reactions. []

Q12: Are there any long-term effects of gadolinium deposition in the brain?

A13: While gadolinium deposition in the brain has been observed after repeated administrations of some GBCAs, the long-term consequences of this deposition are not fully understood. Research is ongoing to determine if there are any associated health risks. []

Q13: What are the current areas of research related to gadobutrol?

A13: Current research on gadobutrol focuses on:

  • Optimizing Dosage Regimens: Determining the minimal effective doses for various applications to minimize gadolinium exposure. []
  • Evaluating Long-Term Effects: Investigating the potential long-term consequences of gadolinium deposition in the brain and other tissues. []
  • Developing Targeted Contrast Agents: Exploring the use of gadobutrol as a platform for developing targeted contrast agents for specific diseases. []

Q14: Are there any alternatives to gadobutrol for MRI contrast enhancement?

A15: Yes, several alternatives to gadobutrol exist, including other GBCAs with different chemical structures and properties (e.g., gadoterate meglumine (Dotarem), gadobenate dimeglumine (MultiHance)) and non-gadolinium-based contrast agents (e.g., iron oxide nanoparticles). The choice of contrast agent depends on the specific clinical application, the patient's medical history, and the potential risks and benefits. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。